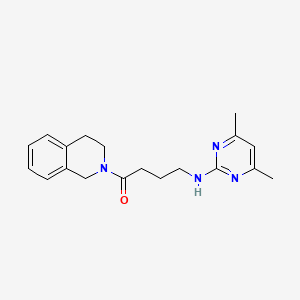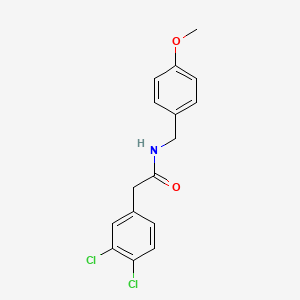
2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of a dichlorophenyl group and a methoxybenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with acetic anhydride to form 2-(3,4-dichlorophenyl)acetamide.
Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(3,4-dichlorophenyl)-N-(4-formylbenzyl)acetamide.
Reduction: Formation of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged to create new polymers or other advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and methoxybenzyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-N-(4-methylbenzyl)acetamide
- 2-(3,4-dichlorophenyl)-N-(4-ethoxybenzyl)acetamide
- 2-(3,4-dichlorophenyl)-N-(4-hydroxybenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)10-19-16(20)9-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H,19,20) |
InChI Key |
XNDOOWIWCMZWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10982263.png)
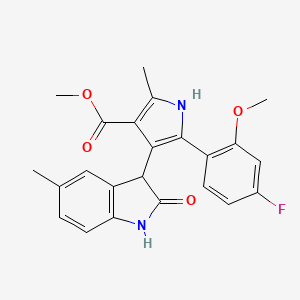
![N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)
![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B10982286.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B10982290.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10982295.png)

![1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B10982315.png)
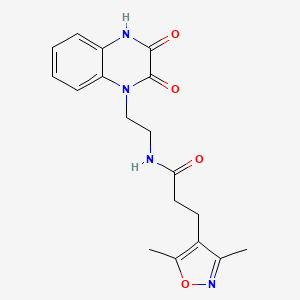
![N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10982321.png)
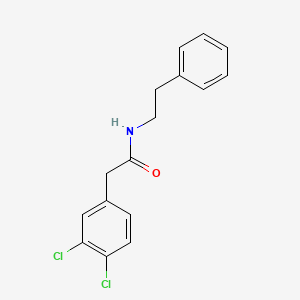
![N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)
